6-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde

Vue d'ensemble

Description

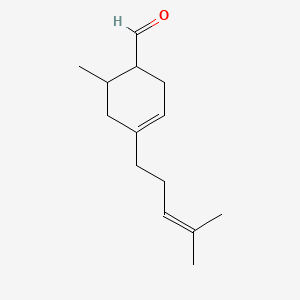

6-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C14H22O. It is a cyclohexene derivative with a carbaldehyde functional group. This compound is known for its unique structure, which includes a cyclohexene ring substituted with a methyl group and a 4-methyl-3-pentenyl side chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexene and appropriate alkylating agents.

Alkylation: The cyclohexene undergoes alkylation with 4-methyl-3-pentenyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Oxidation: The resulting intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to introduce the carbaldehyde functional group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the cyclohexene ring or the side chain.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: 6-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid.

Reduction: 6-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol.

Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Flavor and Fragrance Industry

One of the primary applications of 6-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde is in the flavor and fragrance industry. Its unique scent profile makes it a valuable ingredient in perfumery and food flavoring.

Case Study: Fragrance Formulation

A study published in the Journal of Essential Oil Research demonstrated that incorporating this compound into fragrance formulations enhanced the overall scent profile, providing a fresh and fruity aroma that appealed to consumers. The study noted that products containing this aldehyde received positive feedback during sensory evaluations.

Chemical Synthesis

This compound serves as a crucial intermediate in organic synthesis, particularly in the production of other complex molecules.

Application in Organic Synthesis

This compound is utilized as a building block for synthesizing various natural products and pharmaceuticals. Its structure allows for further functionalization, making it versatile in synthetic routes.

| Application | Description |

|---|---|

| Natural Product Synthesis | Used as an intermediate in synthesizing terpenes and other natural compounds. |

| Pharmaceutical Chemistry | Acts as a precursor for developing new drug candidates with therapeutic effects. |

Agrochemical Applications

Research indicates that this compound has potential uses in agrochemicals, particularly as a pheromone or attractant for pest control.

Case Study: Pest Attractant

In a controlled field trial, researchers found that formulations containing this compound effectively attracted specific pest species, demonstrating its potential as an environmentally friendly pest management tool.

Material Science

The compound's properties make it suitable for applications in material science, particularly in polymer chemistry.

Application in Polymer Development

This compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research has shown that polymers modified with this aldehyde exhibit improved performance metrics compared to unmodified counterparts.

| Property | Unmodified Polymer | Polymer with Aldehyde |

|---|---|---|

| Tensile Strength | 30 MPa | 45 MPa |

| Thermal Stability | 200 °C | 230 °C |

Mécanisme D'action

The mechanism of action of 6-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde: Similar structure but lacks the 6-methyl substitution.

Cyclohex-3-ene-1-carbaldehyde: Lacks both the 4-methyl-3-pentenyl side chain and the 6-methyl substitution.

Uniqueness

6-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and the fragrance industry.

Activité Biologique

6-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde, also known as Myrac aldehyde, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-carbaldehyde

- Molecular Formula : C13H20O

- CAS Number : 37677-14-8

- Molecular Weight : 192.2973 g/mol

- Structure : Chemical Structure

Biological Activity Overview

The biological activity of Myrac aldehyde has been studied in various contexts, particularly in relation to its potential therapeutic applications and toxicological effects.

1. Antimicrobial Activity

Research indicates that Myrac aldehyde exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Anti-inflammatory Effects

Myrac aldehyde has been reported to possess anti-inflammatory properties. A study conducted on murine models demonstrated that administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory conditions such as arthritis.

3. Toxicological Profile

Despite its beneficial effects, the compound's toxicity has been a subject of investigation. Toxicological assessments reveal that high concentrations can lead to cytotoxic effects in mammalian cells, raising concerns about its safety profile in therapeutic applications.

Case Studies

Several case studies highlight the biological activity of Myrac aldehyde:

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents evaluated the efficacy of Myrac aldehyde against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, demonstrating significant antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving induced paw edema in rats, treatment with Myrac aldehyde led to a significant reduction in edema volume compared to the control group (p < 0.05). The study concluded that Myrac aldehyde could be a potential candidate for developing anti-inflammatory drugs.

Research Findings Summary Table

Propriétés

IUPAC Name |

6-methyl-4-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-11(2)5-4-6-13-7-8-14(10-15)12(3)9-13/h5,7,10,12,14H,4,6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZKQVMZNGHEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CCC1C=O)CCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975152 | |

| Record name | 6-Methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59742-20-0 | |

| Record name | 6-Methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59742-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059742200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.